N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE
Description
N-Methyl-2-[(4-Methyl-1H-1,3-Benzodiazol-2-yl)Sulfanyl]-N-Phenylacetamide is a sulfur-containing acetamide derivative featuring a benzodiazolyl moiety. Characterization methods likely include NMR, IR, and X-ray crystallography, as seen in analogous compounds .
Properties
IUPAC Name |
N-methyl-2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-7-6-10-14-16(12)19-17(18-14)22-11-15(21)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTWFKWCYWRHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)SCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methyl-1H-1,3-benzodiazole-2-thiol with N-methyl-N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom and acetamide group may also play a role in its biological effects by forming hydrogen bonds or other interactions with target molecules .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
Structural Flexibility : The sulfanyl/sulfonyl group and aromatic core (benzodiazol, indazole, triazole) dictate reactivity and bioactivity. Sulfanyl-linked compounds like Axitinib and the target compound may favor kinase inhibition, while sulfonyl-containing derivatives exhibit varied applications .
Synthetic Strategies : Nucleophilic substitution and cyclization are common for sulfur-containing heterocycles. The target compound’s synthesis likely parallels methods in and .
Characterization Consistency : IR and NMR remain critical for confirming functional groups, with X-ray crystallography resolving tautomeric forms (e.g., thione vs. thiol in triazoles) .
Biological Activity
N-Methyl-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C18H19N3OS
- Molecular Weight: 325.43 g/mol
- CAS Number: 852413-77-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits significant inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. This property suggests its potential application in treating hyperpigmentation disorders.
Tyrosinase Inhibition
Research indicates that this compound can inhibit both mushroom and mammalian tyrosinase activity. The inhibition mechanism was characterized using Lineweaver–Burk plots, demonstrating competitive inhibition at various concentrations (0.05 to 20 µM) .
Biological Activity Overview
Case Studies and Research Findings
- Study on Melanin Production : A study evaluated the anti-melanogenic effects of several analogs related to this compound. The results indicated that compounds similar to this structure significantly inhibited melanin production in B16F10 cells, confirming its therapeutic potential for hyperpigmentation .
- Cytotoxicity Assessment : In a detailed cytotoxicity assessment, analogs were tested on B16F10 cells at multiple concentrations (0, 5, 10, 20 µM). The findings revealed that while some analogs exhibited cytotoxic effects at higher doses, N-Methyl compound maintained cell viability at lower concentrations .
- Antioxidant Efficacy : The antioxidant capacity was evaluated using radical scavenging assays. The compound demonstrated significant radical scavenging ability, suggesting its role in mitigating oxidative stress-related conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
